

An In-depth Technical Guide to 6-Bromo-7-chloroquinazolin-4-ol

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Compound of Interest

Compound Name: 6-Bromo-7-chloroquinazolin-4-ol

Cat. No.: B579079

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **6-Bromo-7-chloroquinazolin-4-ol**, a halogenated quinazolinone derivative of significant interest in medicinal chemistry and materials science. The document details its chemical properties, synthesis methodologies, and known biological activities, offering a valuable resource for professionals engaged in drug discovery and development.

Core Chemical and Physical Properties

6-Bromo-7-chloroquinazolin-4-ol is a solid heterocyclic organic compound. The presence of both bromine and chlorine atoms on the quinazoline ring structure enhances its chemical reactivity and potential for biological interactions.

Table 1: Physicochemical Properties of **6-Bromo-7-chloroquinazolin-4-ol**

| Property | Value | Reference(s) |
|--------------------|---|-----------------|
| Molecular Weight | 259.49 g/mol | [1][2][3][4][5] |
| Molecular Formula | C8H4BrClN2O | [1][2][3][4][5] |
| CAS Number | 17518-95-5 | [1][3][4][5][6] |
| Purity | Typically ≥95% | [1][2][3][5] |
| Physical Form | Solid | [3][5] |
| InChI Key | RTTTZYWVEGOBLI-UHFFFAOYSA-N | [3][5] |
| Storage Conditions | Sealed in a dry place at room temperature | [1][4] |

Synthesis and Experimental Protocols

The synthesis of substituted quinazolinones is a well-established area of organic chemistry. While a specific, detailed protocol for **6-Bromo-7-chloroquinazolin-4-ol** is not readily available in the provided search results, a general synthetic pathway can be inferred from the synthesis of structurally similar compounds. A common approach involves the cyclization of an appropriately substituted anthranilic acid derivative.

Below is a representative experimental protocol for the synthesis of a related compound, 7-bromo-6-chloro-4(3H)-quinazolinone, which illustrates the core chemical transformations involved.[7]

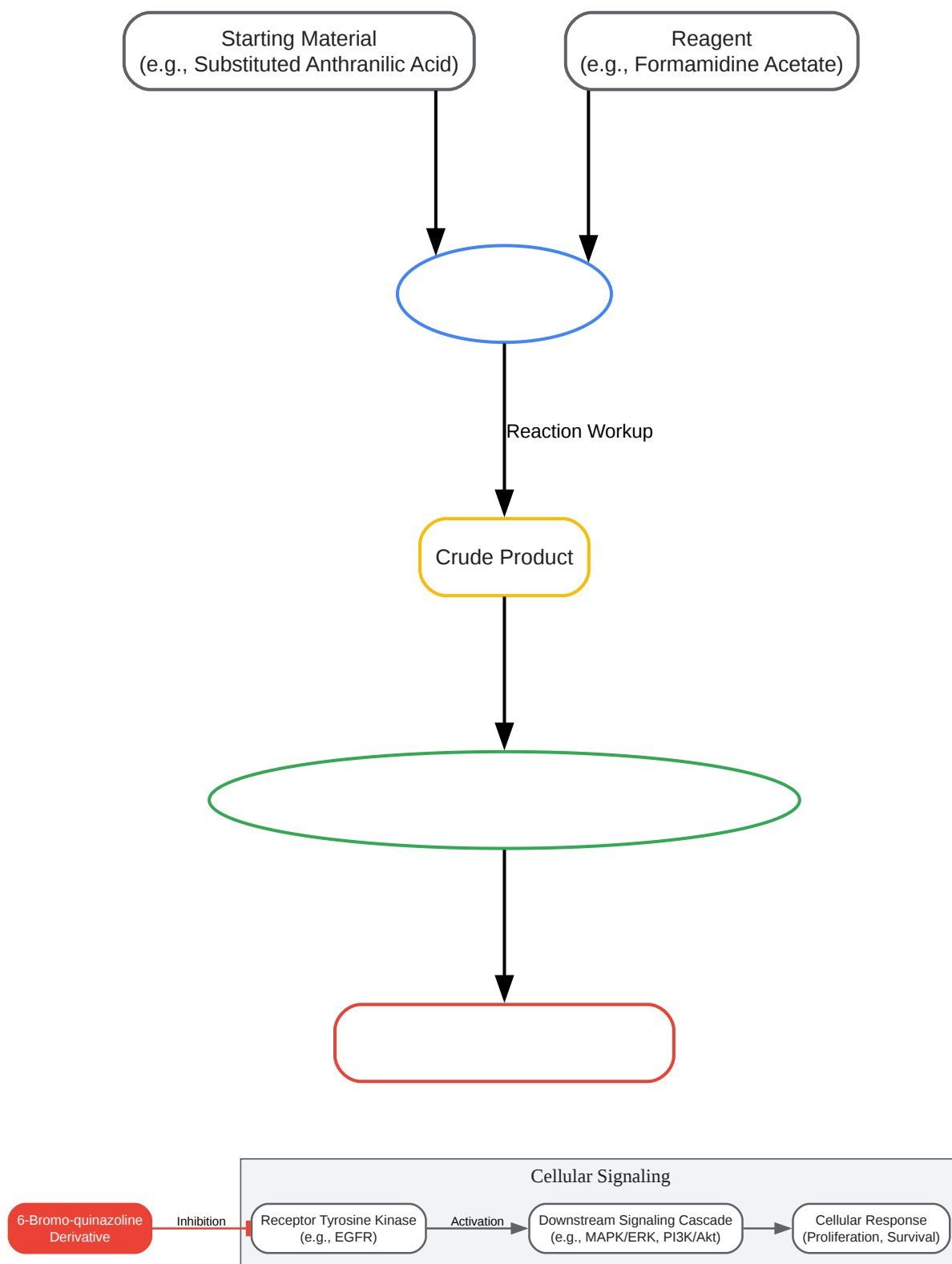
Experimental Protocol: One-Step Synthesis of 7-Bromo-6-chloro-4(3H)-quinazolinone[7]

This method prepares the target compound from 2,4-dibromo-5-chlorobenzoic acid and formamidine acetate.

- Materials:
 - 2,4-dibromo-5-chlorobenzoic acid (100g)
 - Cuprous chloride (3g)

- Potassium iodide (3g)
- Potassium hydroxide (55g)
- Formamidinium acetate (40g)
- Acetonitrile (700g)
- Reaction vessel suitable for reflux
- Procedure:
 - Charge the reaction vessel sequentially with 100g of 2,4-dibromo-5-chlorobenzoic acid, 3g of cuprous chloride, 3g of potassium iodide, 55g of potassium hydroxide, 40g of formamidinium acetate, and 700g of acetonitrile.
 - Heat the mixture to reflux.
 - Maintain the reaction under stirring at reflux for 18 hours.
 - Monitor the reaction to completion (e.g., by TLC).
 - Upon completion, proceed with standard workup and purification procedures to isolate the product, 7-bromo-6-chloro-4(3H)-quinazolinone.

This protocol highlights a simple, one-step process that is suitable for industrial-scale production due to its efficiency and the use of readily available starting materials.[7]



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